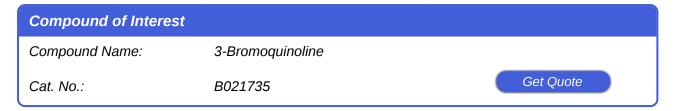


# 3-Bromoquinoline: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025



An in-depth examination of the molecular structure, properties, synthesis, and biological significance of **3-bromoquinoline**, a key building block in medicinal chemistry.

## Introduction

**3-Bromoquinoline** is a halogenated derivative of quinoline, a heterocyclic aromatic organic compound. Its unique structural and electronic properties make it a valuable intermediate in the synthesis of a wide array of biologically active molecules. This technical guide provides a detailed overview of **3-bromoquinoline**, encompassing its molecular characteristics, experimental protocols for its synthesis and key reactions, and its relevance in the context of drug discovery and development, particularly as a scaffold for kinase inhibitors.

# **Molecular Structure and Properties**

**3-Bromoquinoline** is characterized by a quinoline ring system with a bromine atom substituted at the 3-position. This substitution significantly influences the molecule's reactivity and its interactions with biological targets.

# **Physicochemical Data**

A summary of the key physicochemical properties of **3-bromoquinoline** is presented in Table **1**. This data is essential for its handling, characterization, and application in synthetic chemistry.



Property	Value	Reference
Molecular Formula	C <sub>9</sub> H <sub>6</sub> BrN	[1]
Molecular Weight	208.05 g/mol	[1]
CAS Number	5332-24-1	[1]
Appearance	Colorless to light yellow liquid	
Melting Point	13-15 °C	-
Boiling Point	274-276 °C	-
Density	1.533 g/mL at 25 °C	
SMILES	C1=CC=C2C(=C1)C=C(C=N2) Br	[1]
InChI	InChI=1S/C9H6BrN/c10-8-5-7- 3-1-2-4-9(7)11-6-8/h1-6H	[1]
InChIKey	ZGIKWINFUGEQEO- UHFFFAOYSA-N	[1]

# **Spectroscopic Data**

The structural elucidation of **3-bromoquinoline** and its derivatives relies on various spectroscopic techniques. A summary of expected and reported spectroscopic data is provided in Table 2.



Technique	Key Features and Expected Values
<sup>1</sup> H NMR	Aromatic protons in the region of 7.5-9.0 ppm.  The proton at C2 is typically the most deshielded.
<sup>13</sup> C NMR	Signals for nine carbon atoms, with the carbon bearing the bromine (C3) and the carbons of the pyridine ring showing characteristic shifts.
Mass Spectrometry (MS)	A characteristic isotopic pattern for the molecular ion peak due to the presence of bromine ( <sup>79</sup> Br and <sup>81</sup> Br isotopes in an approximate 1:1 ratio).
Infrared (IR) Spectroscopy	Characteristic peaks for C-H stretching of the aromatic ring, C=C and C=N stretching vibrations.

# **Experimental Protocols**

Detailed and reproducible experimental protocols are crucial for the successful synthesis and application of **3-bromoquinoline** in a research setting.

# **Synthesis of 3-Bromoquinoline**

A common method for the synthesis of **3-bromoquinoline** involves the bromination of quinoline. The following is a representative protocol.

#### Materials:

- Quinoline
- Bromine
- Hydrobromic acid (48%)
- Sodium hydroxide (NaOH)



- Dichloromethane (CH<sub>2</sub>Cl<sub>2</sub>)
- Anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>)

#### Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve quinoline in a suitable solvent such as nitrobenzene.
- · Cool the mixture in an ice bath.
- Slowly add a solution of bromine in the same solvent dropwise to the cooled quinoline solution with constant stirring.
- After the addition is complete, allow the reaction mixture to stir at room temperature for several hours.
- The reaction mixture is then carefully neutralized with a solution of sodium hydroxide.
- The organic layer is separated, and the aqueous layer is extracted with dichloromethane.
- The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
- The crude product is purified by vacuum distillation or column chromatography on silica gel to yield pure **3-bromoquinoline**.

# **Suzuki-Miyaura Cross-Coupling Reaction**

**3-Bromoquinoline** is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to form C-C bonds.

#### Materials:

- 3-Bromoquinoline
- Arylboronic acid
- Palladium(II) acetate (Pd(OAc)<sub>2</sub>)



- Triphenylphosphine (PPh<sub>3</sub>)
- Potassium carbonate (K<sub>2</sub>CO<sub>3</sub>)
- Toluene and water (solvent mixture)

#### Procedure:

- To a reaction vessel, add 3-bromoquinoline, the arylboronic acid, potassium carbonate, and triphenylphosphine.
- Add a mixture of toluene and water as the solvent.
- Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
- Add palladium(II) acetate to the reaction mixture.
- Heat the mixture to reflux with vigorous stirring for the required time, monitoring the reaction progress by TLC or GC-MS.
- Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
- Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
- Remove the solvent under reduced pressure and purify the crude product by column chromatography.

# **Heck Coupling Reaction**

The Heck reaction is another powerful palladium-catalyzed method for C-C bond formation, where **3-bromoquinoline** can be coupled with an alkene.

#### Materials:

- 3-Bromoquinoline
- Alkene (e.g., styrene, acrylate)
- Palladium(II) acetate (Pd(OAc)<sub>2</sub>)



- Tri(o-tolyl)phosphine
- Triethylamine (Et₃N)
- Acetonitrile or DMF (solvent)

#### Procedure:

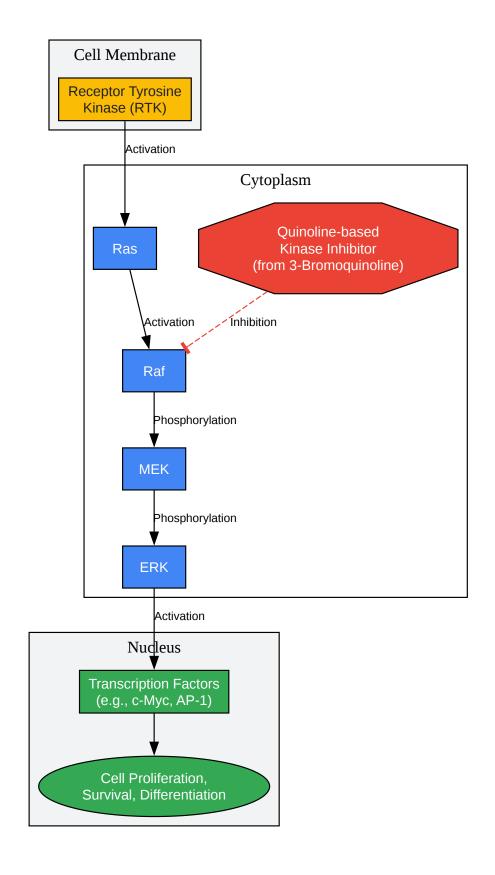
- In a Schlenk flask, combine **3-bromoquinoline**, the alkene, tri(o-tolyl)phosphine, and triethylamine in the chosen solvent.
- Degas the mixture with argon or nitrogen.
- Add palladium(II) acetate to the flask.
- Heat the reaction mixture at the appropriate temperature (typically 80-120 °C) until the starting material is consumed, as monitored by TLC or GC-MS.
- After cooling, filter the reaction mixture to remove the triethylammonium bromide salt.
- Concentrate the filtrate under reduced pressure.
- Purify the residue by column chromatography to obtain the desired coupled product.

# Mandatory Visualizations Experimental Workflow for Suzuki-Miyaura Coupling









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## References

- 1. 3-Bromoquinoline | C9H6BrN | CID 21413 PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [3-Bromoquinoline: A Comprehensive Technical Guide for Researchers and Drug Development Professionals]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b021735#3-bromoquinoline-molecularstructure-and-weight]

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